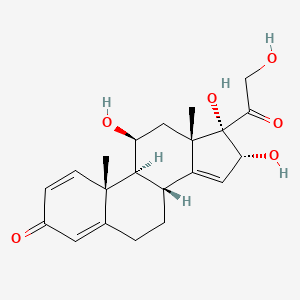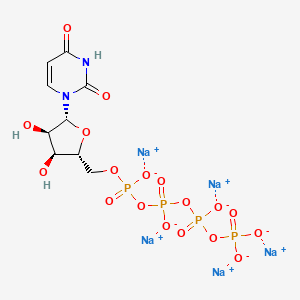![molecular formula C12H16O2 B13436972 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone](/img/structure/B13436972.png)
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone is a chemical compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol This compound is primarily used in research and analytical applications, particularly in the development and validation of analytical methods for various pharmaceutical products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be synthesized through the reaction of isobutylbenzene with acetyl chloride . The reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the Friedel-Crafts acylation reaction. The reaction conditions generally include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. Quality control measures, such as analytical testing and characterization, are employed to meet regulatory standards .
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed:
Oxidation: Formation of 4-(1-Hydroxy-2-methylpropyl)benzoic acid.
Reduction: Formation of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanol.
Substitution: Formation of 4-(1-Hydroxy-2-methylpropyl)-2-nitroacetophenone or 4-(1-Hydroxy-2-methylpropyl)-2-bromoacetophenone.
Aplicaciones Científicas De Investigación
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical method development and validation for pharmaceutical products.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Studied for its potential therapeutic effects and as an impurity in the production of ibuprofen.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl functional groups play a crucial role in its reactivity and interactions with enzymes and receptors. The compound can form hydrogen bonds and undergo nucleophilic or electrophilic reactions, influencing its biological activity .
Comparación Con Compuestos Similares
1-[4-(1-Hydroxy-2-methylpropyl)phenyl]ethanone can be compared with similar compounds such as:
1-[4-(2-Methylpropyl)phenyl]ethanone:
2-[4-(1-Hydroxy-2-methylpropyl)phenyl]propanoic acid: Another ibuprofen-related compound with similar structural features.
Uniqueness: this compound is unique due to its specific hydroxyl and carbonyl functional groups, which contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C12H16O2 |
|---|---|
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
1-[4-(1-hydroxy-2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H16O2/c1-8(2)12(14)11-6-4-10(5-7-11)9(3)13/h4-8,12,14H,1-3H3 |
Clave InChI |
YOUODLUMPRHZCA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)C(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



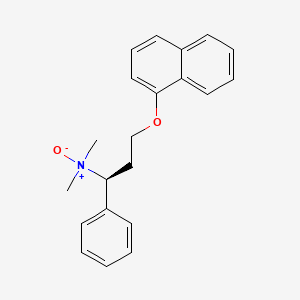
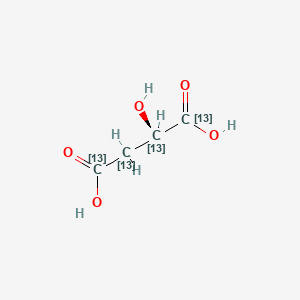

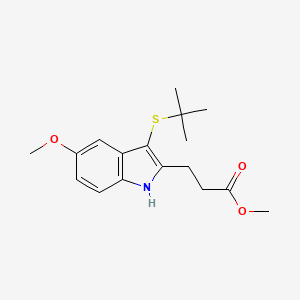
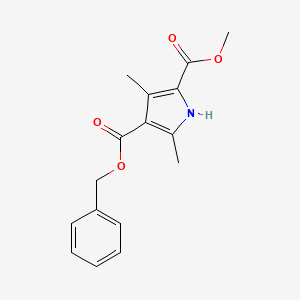
![sodium;3-[(Z)-[5-(4-bromophenyl)-1,3-oxazol-2-yl]methylideneamino]-(2,4,5-13C3)4H-imidazol-1-ide-2,5-dione](/img/structure/B13436923.png)
![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)
![1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-acetylpyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B13436927.png)
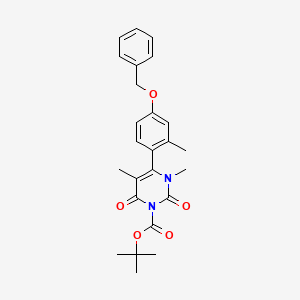
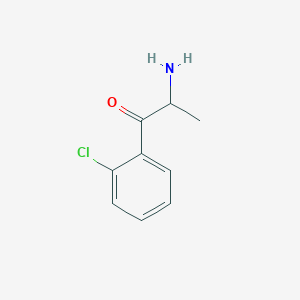
![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)
